Cas no 1140239-85-5 (methyl furo[2,3-c]pyridine-7-carboxylate)
![methyl furo[2,3-c]pyridine-7-carboxylate structure](https://ja.kuujia.com/scimg/cas/1140239-85-5x500.png)
methyl furo[2,3-c]pyridine-7-carboxylate 化学的及び物理的性質
名前と識別子
-
- methyl furo[2,3-c]pyridine-7-carboxylate
- Furo[2,3-c]pyridine-7-carboxylic acid, methyl ester
- PB39640
- 1140239-85-5
- AS-79749
- D78850
- MFCD11975074
- SY321183
-
- MDL: MFCD11975074
- インチ: 1S/C9H7NO3/c1-12-9(11)7-8-6(2-4-10-7)3-5-13-8/h2-5H,1H3
- InChIKey: BAHIPYZRNRDDNC-UHFFFAOYSA-N
- ほほえんだ: C1(C(OC)=O)=NC=CC2C=COC1=2
計算された属性
- せいみつぶんしりょう: 177.042593085g/mol
- どういたいしつりょう: 177.042593085g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 207
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 52.3Ų
- 疎水性パラメータ計算基準値(XlogP): 1.4
methyl furo[2,3-c]pyridine-7-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM465030-100mg |
methyl furo[2,3-c]pyridine-7-carboxylate |
1140239-85-5 | 95%+ | 100mg |
$411 | 2023-11-24 | |
eNovation Chemicals LLC | D683899-100mg |
methyl furo[2,3-c]pyridine-7-carboxylate |
1140239-85-5 | 97% | 100mg |
$295 | 2024-05-23 | |
eNovation Chemicals LLC | Y1222153-5g |
methyl furo[2,3-c]pyridine-7-carboxylate |
1140239-85-5 | 95% | 5g |
$3240 | 2024-06-03 | |
eNovation Chemicals LLC | D683899-5G |
methyl furo[2,3-c]pyridine-7-carboxylate |
1140239-85-5 | 97% | 5g |
$3725 | 2024-05-23 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB90948-500MG |
methyl furo[2,3-c]pyridine-7-carboxylate |
1140239-85-5 | 97% | 500MG |
¥ 4,402.00 | 2023-03-31 | |
eNovation Chemicals LLC | D683899-100mg |
methyl furo[2,3-c]pyridine-7-carboxylate |
1140239-85-5 | 97% | 100mg |
$295 | 2025-02-26 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB90948-5g |
methyl furo[2,3-c]pyridine-7-carboxylate |
1140239-85-5 | 97% | 5g |
¥19785.0 | 2024-04-25 | |
A2B Chem LLC | AL88162-1g |
methyl furo[2,3-c]pyridine-7-carboxylate |
1140239-85-5 | 95% | 1g |
$1093.00 | 2024-04-20 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB90948-5.0g |
methyl furo[2,3-c]pyridine-7-carboxylate |
1140239-85-5 | 97% | 5.0g |
¥19785.0000 | 2024-07-28 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB90948-250mg |
methyl furo[2,3-c]pyridine-7-carboxylate |
1140239-85-5 | 97% | 250mg |
¥2638.0 | 2024-04-25 |
methyl furo[2,3-c]pyridine-7-carboxylate 関連文献
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Lucia Battistini,Paola Burreddu,Paola Carta,Gloria Rassu,Luciana Auzzas,Claudio Curti,Franca Zanardi,Elena M. V. Araldi,Carlo Scolastico,Giovanni Casiraghi Org. Biomol. Chem., 2009,7, 4924-4935
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Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
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Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
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Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886
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Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521
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Serena Gargiulo,Diederik J. Opperman,Ulf Hanefeld,Isabel W. C. E. Arends,Frank Hollmann Chem. Commun., 2012,48, 6630-6632
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Y. Maximilian Klein,Edwin C. Constable,Catherine E. Housecroft,Alessandro Prescimone CrystEngComm, 2015,17, 2070-2073
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Atanu Panja,Kumaresh Ghosh New J. Chem., 2019,43, 5139-5149
methyl furo[2,3-c]pyridine-7-carboxylateに関する追加情報
Recent Advances in the Study of Methyl Furo[2,3-c]pyridine-7-carboxylate (CAS: 1140239-85-5) in Chemical Biology and Pharmaceutical Research
Methyl furo[2,3-c]pyridine-7-carboxylate (CAS: 1140239-85-5) has recently emerged as a compound of significant interest in chemical biology and pharmaceutical research due to its unique structural features and potential therapeutic applications. This heterocyclic compound, characterized by a fused furan and pyridine ring system, has been the subject of several studies exploring its synthesis, biological activity, and potential as a scaffold for drug development. Recent literature highlights its role as a versatile intermediate in the synthesis of more complex molecules with potential pharmacological properties.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the efficient synthesis of methyl furo[2,3-c]pyridine-7-carboxylate via a novel palladium-catalyzed cyclization reaction, achieving yields of over 85%. The researchers emphasized the compound's stability under physiological conditions, making it particularly suitable for further derivatization. Structural analysis revealed that the ester group at the 7-position provides an excellent handle for subsequent modifications, while the fused ring system offers a rigid framework that may enhance binding to biological targets.
In the context of drug discovery, methyl furo[2,3-c]pyridine-7-carboxylate has shown promise as a precursor for kinase inhibitors. A recent patent application (WO2023051234) describes its use in developing selective JAK3 inhibitors, with derivatives demonstrating nanomolar activity in enzymatic assays. Molecular docking studies suggest that the planar structure of the core scaffold facilitates optimal interactions with the ATP-binding site of kinases, while the furopyridine moiety may contribute to improved selectivity profiles compared to traditional kinase inhibitor scaffolds.
Beyond kinase inhibition, research has explored the compound's potential in central nervous system (CNS) drug development. A 2024 study in ACS Chemical Neuroscience reported that methyl furo[2,3-c]pyridine-7-carboxylate derivatives exhibit favorable blood-brain barrier penetration in rodent models, with several analogs showing activity in models of neuroinflammation. The researchers noted that the compound's moderate lipophilicity (calculated logP ≈ 2.1) and molecular weight (MW = 177.16 g/mol) fall within optimal ranges for CNS drug candidates.
From a safety perspective, preliminary toxicology studies of methyl furo[2,3-c]pyridine-7-carboxylate have shown promising results. A recent investigation published in Chemical Research in Toxicology reported no significant cytotoxicity in human hepatocyte cultures at concentrations up to 100 μM, and minimal inhibition of major cytochrome P450 enzymes. These findings suggest that the core scaffold may have advantages over some traditional heterocyclic systems that often exhibit metabolic liabilities.
Looking forward, methyl furo[2,3-c]pyridine-7-carboxylate represents an exciting platform for medicinal chemistry exploration. Its synthetic accessibility, structural features conducive to drug-like properties, and demonstrated biological activity across multiple target classes position it as a valuable building block in pharmaceutical research. Future directions may include further optimization of its physicochemical properties, expansion of structure-activity relationship studies, and exploration of its potential in targeted drug delivery systems.
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